Dimenhydrinate-d12
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimenhydrinate-d12 is a deuterated form of dimenhydrinate, a well-known antihistamine with antiemetic properties. It is primarily used in research settings to study the pharmacokinetics and metabolism of dimenhydrinate. The compound is composed of two drugs: 8-chlorotheophylline and diphenhydramine, with the latter being deuterated to form this compound .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of dimenhydrinate-d12 involves the deuteration of diphenhydramine. This process typically includes the exchange of hydrogen atoms with deuterium atoms in the presence of a deuterating agent. The reaction conditions often involve elevated temperatures and the use of a catalyst to facilitate the exchange process.
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of specialized equipment to ensure the efficient exchange of hydrogen with deuterium. The final product is then purified using techniques such as crystallization or chromatography to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions: Dimenhydrinate-d12 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Substitution reactions can occur at the aromatic ring or the nitrogen atom, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products: The major products formed from these reactions include N-oxide derivatives, amine derivatives, and various substituted compounds depending on the specific reagents and conditions used .
Scientific Research Applications
Dimenhydrinate-d12 is extensively used in scientific research due to its deuterated nature, which allows for more precise tracking in pharmacokinetic studies. Its applications include:
Chemistry: Used as a reference standard in mass spectrometry and nuclear magnetic resonance spectroscopy.
Biology: Employed in studies to understand the metabolic pathways and interactions of dimenhydrinate in biological systems.
Medicine: Utilized in clinical research to investigate the pharmacokinetics and pharmacodynamics of dimenhydrinate.
Industry: Applied in the development of new formulations and delivery systems for antihistamines and antiemetics
Mechanism of Action
Dimenhydrinate-d12 exerts its effects primarily through the antagonism of histamine H1 receptors. This action helps to reduce the symptoms of nausea and vomiting by blocking the action of histamine in the vestibular system. Additionally, the compound’s stimulant component, 8-chlorotheophylline, acts as an adenosine receptor antagonist, which helps to counteract the sedative effects of diphenhydramine .
Comparison with Similar Compounds
Diphenhydramine: The primary component of dimenhydrinate, known for its antihistamine properties.
8-Chlorotheophylline: The stimulant component that helps to reduce drowsiness.
Meclizine: Another antihistamine used to treat motion sickness and vertigo.
Cyclizine: Similar to meclizine, used for nausea and motion sickness.
Uniqueness: Dimenhydrinate-d12 is unique due to its deuterated nature, which provides advantages in research applications. The presence of deuterium atoms allows for more accurate tracking and analysis in pharmacokinetic studies, making it a valuable tool in scientific research .
Properties
CAS No. |
1346598-96-6 |
---|---|
Molecular Formula |
C₂₄H₁₆D₁₂ClN₅O₃ |
Molecular Weight |
482.04 |
Synonyms |
8-Chlorotheophylline-d6 2-(Diphenylmethoxy)-N,N-(dimethyl-d6)ethylamine; 2-(Diphenylmethoxy)-N,N-(dimethyl-d6)ethylamine 8-Chlorotheophyllinate-d6; Amosyt-d12; Anautine-d12; Andramine-d12; Antemin-d12; Aviomarin-d12; Chloranautine-d12; Diamarin-d12; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.